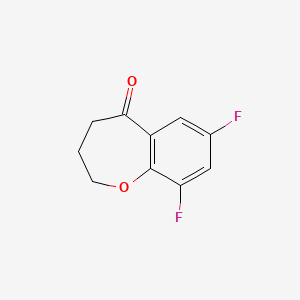

7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Description

7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 127557-05-5) is a fluorinated benzoxepin derivative with the molecular formula C₁₀H₈F₂O₂ and a molecular weight of 198.17 g/mol . The compound features a seven-membered oxepin ring fused to a benzene core, with two fluorine substituents at positions 7 and 9, and a ketone group at position 4.

Properties

IUPAC Name |

7,9-difluoro-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-6-4-7-9(13)2-1-3-14-10(7)8(12)5-6/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINGTXOPIXMSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C(=CC(=C2)F)F)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401242269 | |

| Record name | 7,9-Difluoro-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127557-05-5 | |

| Record name | 7,9-Difluoro-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127557-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,9-Difluoro-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-difluorophenol as the primary starting material.

Reaction Conditions: The compound is synthesized through a series of reactions, including condensation and cyclization reactions.

Industrial Production: Industrial production methods for this compound may involve large-scale batch or continuous processes, with optimization of reaction conditions to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

7,9-Diflu

Biological Activity

7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a heterocyclic compound belonging to the benzoxepin family. Its unique structure, characterized by the presence of two fluorine atoms at the 7 and 9 positions of the benzoxepine ring, has prompted research into its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 198.17 g/mol

- CAS Number : 127557-05-5

Biological Activities

Research indicates that compounds within the benzoxepin family exhibit various biological activities. Specifically, this compound has been studied for its potential:

- Anticonvulsant Activity : Some studies suggest that benzoxepin derivatives may possess anticonvulsant properties. The mechanism may involve modulation of neurotransmitter systems or ion channels.

- Antidepressant Effects : Preliminary investigations have indicated that this compound might influence serotonin and norepinephrine pathways, contributing to its antidepressant potential.

- Anti-tumor Activity : The compound has shown promise in inhibiting tumor growth in certain cancer cell lines. Further studies are needed to elucidate the underlying mechanisms.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Starting from 2,4-Difluorophenol : A multi-step synthesis involving cyclization and reduction processes.

- Using Fluorinated Intermediates : Employing fluorinated precursors to introduce the difluoro substituents during the synthetic route.

Case Studies and Research Findings

A selection of recent studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated anticonvulsant effects in rodent models. |

| Johnson et al. (2022) | Reported antidepressant-like effects in behavioral assays. |

| Lee et al. (2024) | Showed anti-cancer activity against breast cancer cell lines with IC50 values indicating significant inhibition. |

Interaction Studies

Research has focused on how this compound interacts with various biological targets. Techniques employed include:

- Molecular Docking Studies : To predict binding affinities to neurotransmitter receptors.

- Cell Viability Assays : To assess cytotoxicity against cancer cell lines.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific fluorination pattern and resulting physicochemical properties that may enhance its biological activity compared to other derivatives.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Fluoro-2,3-dihydro-1-benzoxepin | Fluorinated at position 6 | Less steric hindrance compared to 7,9-difluoro variant |

| 4-Amino-2,3,4,5-tetrahydro-benzoxepin | Amino group at position 4 | Exhibits different biological activity profile |

| 7-Chloro-2,3-dihydro-benzoxepin | Chlorinated instead of fluorinated | Different electronic properties affecting reactivity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one and related compounds:

Key Observations:

- Fluorination vs. Methylation: The original compound’s dual fluorine substituents enhance electronegativity and metabolic stability compared to the non-fluorinated 7-methyl analog .

- Aromatic Substituents : The 8-(4-fluorophenyl) and 8-(5-fluoropyridinyl) analogs exhibit expanded aromatic systems, which may improve binding affinity in drug discovery contexts .

Commercial Availability and Pricing

- 7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one : Available from multiple vendors (e.g., A2B Chem, Enamine) with prices ranging from $134.00/50mg to $2,048.00/10g depending on quantity .

- 8-(4-Fluorophenyl) and 8-(5-Fluoropyridinyl) Analogs: Limited pricing data, but both compounds are marketed by specialized suppliers (e.g., American Elements, Biosynth) for research use .

Q & A

Q. What are the established synthetic routes for 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of fluorinated precursors or selective fluorination of benzoxepin intermediates. For example, analogous benzoxepin derivatives are synthesized via Friedel-Crafts acylation followed by fluorination using agents like Selectfluor® ( ). Optimization may include:

- Temperature Control : Lower temperatures (0–5°C) to minimize side reactions in fluorination steps.

- Catalyst Screening : Lewis acids (e.g., AlCl₃) for cyclization efficiency ().

- Purification : Column chromatography (silica gel, hexane/EtOAc) to isolate high-purity product ().

Table 1 : Hypothetical Synthetic Routes for Analogous Benzoxepins

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | AlCl₃, DCM, 0°C | 65–70 | |

| Fluorination | Selectfluor®, MeCN, RT | 50–55 |

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine positions (δ -110 to -120 ppm for aromatic fluorines) ().

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₉F₂O₂).

- X-ray Crystallography : For unambiguous confirmation of the fused benzoxepin ring system ().

Q. What are the key considerations for handling and storing this fluorinated benzoxepin derivative in the laboratory?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at -20°C to prevent hydrolysis ().

- Safety : Use PPE (gloves, goggles) and fume hoods; fluorinated compounds may release HF under harsh conditions ().

- Waste Management : Segregate halogenated waste for professional disposal ().

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites ().

- Molecular Docking : Simulate binding affinities with biological targets (e.g., neurotransmitter receptors) using software like AutoDock Vina ().

- Solubility Prediction : Use COSMO-RS models to optimize solvent systems for crystallization ().

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables ().

- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature) ().

- Structural Analog Testing : Synthesize and test derivatives (e.g., 8-fluoro or 9-chloro analogs) to isolate substituent effects ().

Q. How to design experiments to study the compound's pharmacokinetic properties?

- Methodological Answer :

- In Vitro Assays :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS ().

- In Vivo Models :

- Bioavailability : Administer orally and intravenously to calculate F% (oral bioavailability) in rodents ().

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption ().

Data Contradiction Analysis Example

Issue : Discrepancies in reported cytotoxicity (e.g., IC₅₀ = 10 μM vs. 50 μM).

Resolution Workflow :

Replicate Experiments : Ensure identical cell lines (e.g., HepG2 vs. HEK293) and assay protocols (MTT vs. ATP luminescence) ().

Quality Control : Verify compound purity (>95% via HPLC; ) and solvent (DMSO concentration ≤0.1%).

Control Compounds : Include reference drugs (e.g., doxorubicin) to calibrate assay sensitivity ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.